3-Acetamido-4,5-dimethoxybenzoic acid
Description
Properties
IUPAC Name |
3-acetamido-4,5-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-6(13)12-8-4-7(11(14)15)5-9(16-2)10(8)17-3/h4-5H,1-3H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQXYLHJHBKEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC(=C1)C(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The predominant route for synthesizing 3-acetamido-4,5-dimethoxybenzoic acid involves the acylation of 4,5-dimethoxy-3-aminobenzoic acid (or closely related positional isomers) using acylating agents such as acetic anhydride or acetyl chloride under controlled conditions.
Acylation Method (Schotten-Baumann Type):
The amino group is acetylated by dropwise addition of acetyl chloride or acetic anhydride to the amino-substituted benzoic acid in an alkaline aqueous medium (pH > 10), often using a base such as pyridine or sodium bicarbonate to maintain alkalinity. This prevents hydrolysis of the acylating agent and promotes efficient acetylation. The reaction is typically carried out at room temperature or slightly elevated temperatures to optimize yield and minimize side reactions.
Post-reaction, the product is purified by recrystallization from ethanol or aqueous acetic acid, yielding high-purity this compound.Alternative Acylating Agents:
Due to regulatory constraints on acetic anhydride (a controlled substance in some jurisdictions), propionic anhydride or other non-controlled acylating agents can be employed. However, these alternatives may alter reaction kinetics and require optimization of temperature and reaction time to suppress side reactions such as disproportionation.Catalytic Additives:
Catalysts like dimethylformamide (DMF) have been reported to enhance cyclization efficiency and acetylation rates, particularly in intramolecular cyclization steps that may follow acylation.
Detailed Reaction Mechanism Insights
Acylation Step:
The amino group nucleophilically attacks the acylating agent, forming an amide bond. Maintaining alkaline pH ensures the amino group remains nucleophilic and prevents acid-catalyzed hydrolysis of the acylating agent.Cyclization (when applicable):
In some synthetic routes, intramolecular cyclization to form benzoxazinone derivatives occurs. This involves activation of the carboxylic acid group by protonation (e.g., via polyphosphoric acid) followed by nucleophilic attack by the acetamido nitrogen, closing the ring.
Industrial Scale Considerations
Continuous Flow Reactors:
For large-scale synthesis, continuous flow reactors enhance control over reaction parameters (temperature, mixing, pH), improving yield and reproducibility.Automated Purification:
Automated crystallization and filtration systems ensure high purity and consistent product quality.Solvent Selection:
Polar aprotic solvents such as DMF or dimethylacetamide are preferred for their ability to dissolve reactants and stabilize intermediates. Lower aliphatic ketones like acetone or ethyl methyl ketone serve as solvents in methylation steps related to derivative synthesis.
Challenges and Optimization Strategies
Representative Preparation Procedure
| Step | Description | Conditions / Reagents | Outcome / Notes |
|---|---|---|---|
| 1 | Dissolve 4,5-dimethoxy-3-aminobenzoic acid in aqueous alkaline medium | pH > 10, base such as pyridine or NaHCO3 | Amino group remains nucleophilic |
| 2 | Add acetic anhydride or acetyl chloride dropwise | Room temperature, stirring | Formation of this compound |
| 3 | Stir reaction mixture for 1–4 hours | Monitor by TLC or HPLC | Completion of acetylation |
| 4 | Quench reaction, adjust pH to acidic if needed | Acidification for product precipitation | Product precipitates for filtration |
| 5 | Purify product by recrystallization | Ethanol or aqueous acetic acid | High purity compound obtained |
Analytical and Characterization Techniques
-
- ^1H NMR: Methoxy protons appear at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–7.5 ppm.
- ^13C NMR: Carboxylic acid carbon at ~170 ppm; acetamido carbonyl at ~168 ppm.
X-ray Crystallography:
Provides detailed structural confirmation including hydrogen bonding and molecular packing.HPLC and TLC:
Used for purity assessment and reaction monitoring. Reverse-phase C18 columns with UV detection at 254 nm are standard. TLC with ethyl acetate/hexane (1:1) shows Rf ~0.4–0.5.
Summary Table: Key Reagents, Conditions, and Outcomes
Research Findings and Literature Insights
The Schotten-Baumann acylation method remains the most reliable and widely used approach for preparing this compound, offering high yields and purity.
Alternative acylating agents and catalytic additives can mitigate regulatory and yield challenges but require careful optimization.
Methylation of related amino-dimethoxybenzoic acids involves reaction with dimethyl sulfate in the presence of bases like potassium carbonate in ketone solvents, with reaction temperatures controlled between 50 and 70 °C to maximize yield and minimize side products.
Structural characterization by NMR and X-ray crystallography confirms the integrity of the synthesized compound and assists in verifying the success of the synthetic protocols.
Chemical Reactions Analysis
Types of Reactions: 3-Acetamido-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : 3-Acetamido-DMBA serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups enable various chemical transformations, making it valuable in synthetic organic chemistry.
2. Biology
- Biological Activity : The compound is studied for its interactions with biological macromolecules, showing potential binding affinities with proteins involved in cell signaling pathways. This suggests its role in modulating pathways associated with cancer progression .
3. Medicine
- Therapeutic Properties : Research indicates that 3-Acetamido-DMBA may possess anti-inflammatory and antimicrobial properties. Preliminary studies have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .
- HIV Integrase Inhibition : A derivative of this compound demonstrated significant activity against HIV integrase with an IC50 value of 5 µM, indicating its potential as a therapeutic agent in antiviral drug development.
4. Industry
- Material Development : In industrial applications, 3-Acetamido-DMBA is utilized in developing new materials and chemical processes. Its unique properties allow for innovations in various chemical manufacturing sectors.
Table 2: Synthesis Methods Comparison
| Method | Reactants | Conditions | Yield |
|---|---|---|---|
| Acylation | 4,5-Dimethoxybenzoic acid | Reflux with acetic anhydride | High |
| Continuous Flow Reactor | Various substrates | Optimized flow conditions | Very High |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of various dimethoxybenzoic acid derivatives found that compounds structurally related to 3-Acetamido-DMBA exhibited significant antibacterial activity against common pathogens. The study highlighted the potential clinical applications of these compounds in treating bacterial infections .
Case Study 2: Anti-inflammatory Mechanisms
In controlled experiments involving macrophage cultures, derivatives of 3-Acetamido-DMBA showed a marked reduction in TNF-alpha levels, suggesting a mechanism for anti-inflammatory action. Histological analyses confirmed reduced edema in animal models treated with the compound, supporting its therapeutic potential .
Case Study 3: HIV Integrase Inhibition
Research focused on the inhibition of HIV integrase by analogs derived from 3-Acetamido-DMBA demonstrated promising results, paving the way for further development as an antiviral agent. The analog's potency was characterized by its ability to disrupt viral life cycles effectively.
Mechanism of Action
The mechanism of action of 3-acetamido-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-acetamido-4,5-dimethoxybenzoic acid with structurally related benzoic acid derivatives:
Key Differences and Implications
Substituent Position: The acetamido group at position 3 in the target compound distinguishes it from 2-acetamido-4,5-dimethoxybenzoic acid, a positional isomer used in benzoxazinone synthesis . The 3-substituent may sterically hinder electrophilic substitution reactions compared to the 2-substituted analog. Compared to syringic acid (hydroxyl at position 4), the acetamido group reduces hydrogen-bonding capacity, likely decreasing water solubility but increasing lipid solubility .
Substituent Type :
- Iodo vs. Acetamido : The iodine atom in 3-iodo-4,5-dimethoxybenzoic acid enables radiolabeling for telomerase inhibition studies, whereas the acetamido group in the target compound may facilitate hydrogen bonding in receptor interactions .
- Fluoro vs. Acetamido : The electronegative fluorine in 2-fluoro-4,5-dimethoxybenzoic acid enhances stability against metabolic degradation, making it suitable for agrochemicals, whereas the acetamido group could serve as a synthetic handle for further derivatization .
Synthetic Utility: The target compound’s methoxy groups activate the aromatic ring toward electrophilic substitution, while the acetamido group can participate in cyclization reactions, as seen in the synthesis of benzoxazinones from its 2-substituted analog . 3-Iodo-4,5-dimethoxybenzoic acid is a key intermediate in radiolabeled inhibitors, highlighting the role of halogen substituents in medicinal chemistry .
Biological Activity
3-Acetamido-4,5-dimethoxybenzoic acid (commonly referred to as 3-Acetamido-DMBA) is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 223.23 g/mol. Its structure features an acetamido group attached to a benzoic acid derivative with two methoxy groups at the 4 and 5 positions.
Mechanisms of Biological Activity
Research indicates that the biological activity of 3-Acetamido-DMBA may be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of dimethoxybenzoic acids exhibit significant antimicrobial properties. For instance, compounds structurally related to 3-Acetamido-DMBA have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Some studies have indicated that compounds with similar structures can inhibit inflammatory pathways, potentially through the modulation of cytokine release and reduction of oxidative stress .
- Antiviral Properties : There is emerging evidence that certain benzoic acid derivatives may inhibit viral replication. Specifically, compounds targeting HIV integrase have shown promise in disrupting viral life cycles .
Research Findings and Case Studies
Several studies have highlighted the biological activity of compounds related to 3-Acetamido-DMBA:
- Antimicrobial Studies : A study reported that various derivatives of dimethoxybenzoic acids demonstrated significant antibacterial activity in vitro. The minimum inhibitory concentrations (MICs) for these compounds ranged from 16 to 64 µg/mL against common pathogens .
- Anti-inflammatory Mechanisms : In a controlled experiment, a derivative was found to reduce TNF-alpha levels in macrophage cultures, suggesting an anti-inflammatory mechanism. This was further supported by histological analysis showing reduced edema in animal models treated with the compound .
- HIV Integrase Inhibition : A specific analog derived from 3-Acetamido-DMBA was tested for its ability to inhibit HIV integrase. The compound exhibited an IC50 value of 5 µM, indicating potent activity against the enzyme responsible for viral integration into host DNA .
Data Tables
Q & A
Q. What are the standard synthetic routes for 3-Acetamido-4,5-dimethoxybenzoic acid, and how are reaction conditions optimized?
The compound is synthesized via the Schotten-Baumann acylation method. Key steps include:
- Dropwise addition of acetyl chloride to 4,5-dimethoxybenzoic acid in an alkaline medium (pH ≥ 10) to form the acetamido group .
- Purification by recrystallization from ethanol or acetic acid to isolate the product .
- Reaction optimization involves strict pH control (using NaOH or KOH) to prevent hydrolysis of the acetyl group and ensure high yields .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- NMR spectroscopy : Analyze methoxy (δ ~3.8–4.0 ppm) and acetamido (δ ~2.1 ppm for CH₃, δ ~8.0 ppm for NH) proton signals .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 254.1) and collision cross-section (CCS) values for structural validation .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What in vitro assays are suitable for preliminary evaluation of the bioactivity of this compound?
- Enzyme inhibition assays : Test against cyclooxygenase (COX) or lipoxygenase (LOX) due to structural similarity to salicylic acid derivatives .
- Antimicrobial testing : Use agar diffusion methods against Gram-positive bacteria (e.g., Staphylococcus aureus) based on activity observed in related dimethoxybenzoic acids .
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the acetamido group .
- Monitor stability via periodic HPLC analysis to detect degradation products like 4,5-dimethoxybenzoic acid .
Advanced Research Questions
Q. How can researchers address low yields or by-product formation during the acylation of 4,5-dimethoxybenzoic acid derivatives?
- Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane 1:1) to track acylation progress and detect intermediates .
- Alternative acylating agents : Replace acetyl chloride with propionic anhydride or benzoyl chloride to reduce steric hindrance and improve yields .
- Temperature control : Maintain reaction temperatures below 40°C to minimize side reactions like over-acylation .
Q. How do structural modifications at the acetamido group influence the compound’s interaction with biological targets?
- Replace the acetyl group with bulkier substituents (e.g., benzoyl) to enhance hydrophobic interactions in enzyme active sites .
- Use molecular docking to predict binding affinities for targets like COX-2, leveraging structural analogs (e.g., syringic acid) as reference models .
Q. What strategies can mitigate oxidative degradation during long-term stability studies of dimethoxybenzoic acid derivatives?
- Add antioxidants (e.g., ascorbic acid) to storage buffers at 0.1–1.0% w/v .
- Conduct stability tests under inert atmospheres (N₂ or Ar) to suppress radical-mediated oxidation .
Q. How can collision cross-section (CCS) values enhance the characterization of methoxy-substituted benzoic acids?
- Compare experimental CCS values (obtained via ion mobility spectrometry) with computational predictions to resolve structural isomers or confirm substitution patterns .
- Use CCS databases (e.g., MoNA) to cross-validate results for related compounds like 3-bromo-4,5-dimethoxybenzoic acid .
Q. How should researchers reconcile discrepancies in reported synthetic yields for this compound across different studies?
Q. What computational methods are effective in predicting the pharmacokinetic properties of this compound?
- Perform ADMET profiling using tools like SwissADME to predict solubility (LogP ~1.5), bioavailability (Topological Polar Surface Area ~70 Ų), and cytochrome P450 interactions .
- Simulate metabolic pathways with software such as Meteor (Lhasa Limited) to identify potential metabolites (e.g., demethylated or hydroxylated derivatives) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
